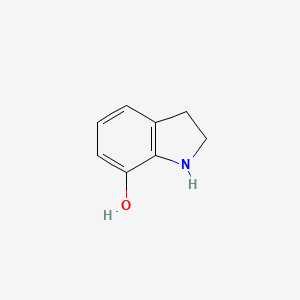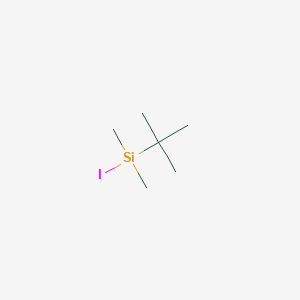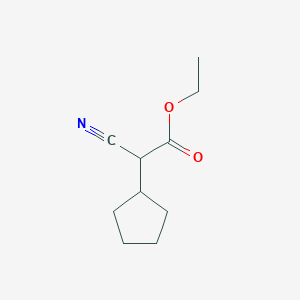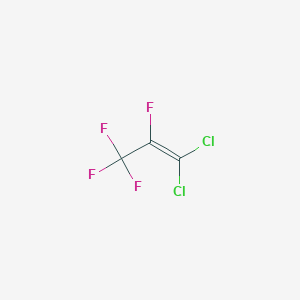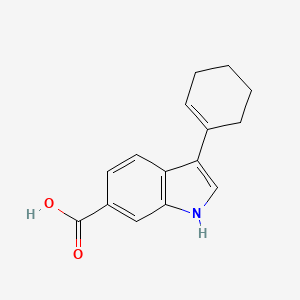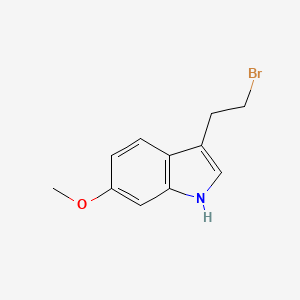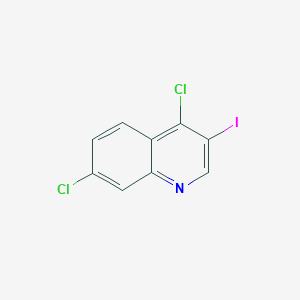
4,7-Dichloro-3-iodoquinoline
Descripción general
Descripción
4,7-Dichloro-3-iodoquinoline is a chemical compound with the molecular formula C9H4Cl2IN . It is used in various applications in the field of synthetic organic chemistry .
Synthesis Analysis
Quinoline derivatives, including this compound, have been synthesized using various methods. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . The synthesis of quinoline via aniline and glycerine has also been reported .Molecular Structure Analysis
The molecular structure of this compound consists of a two-ring heterocyclic compound. The molecular weight of this compound is 323.95 .Chemical Reactions Analysis
The chlorine atom in the 4-position in the pyridine ring is much more reactive in nucleophilic aromatic substitution reactions than the chlorine in the benzene ring . As a result, it can be replaced selectively to form derivatives at that position .Physical And Chemical Properties Analysis
This compound is a chemical compound with the molecular formula C9H4Cl2IN. The molecular weight of this compound is 323.95 .Aplicaciones Científicas De Investigación
1. Applications in Synthesis and Catalysis
4,7-Dichloro-3-iodoquinoline serves as a crucial intermediate in various synthesis and catalysis applications. Friesen and Trimble (2004) demonstrated its utility in Suzuki cross-coupling reactions catalyzed by phosphine-free palladium acetate in water. They highlighted the regioselectivity and efficiency of using this compound in these reactions, providing a pathway to synthesize a variety of compounds with potential applications across different fields of chemistry and pharmacology Friesen & Trimble, 2004.
2. Role in Halogen Exchange Reactions
Wolf et al. (2003) outlined the role of this compound in acid-mediated nucleophilic halogen exchange reactions. This process is crucial for converting heterocyclic arenes like quinolines from chlorides to iodides, thereby enhancing their reactivity and utility in further chemical synthesis. This method is particularly noteworthy for its regioselective and high-yield outcomes, making this compound a valuable component in the synthesis of compounds like anti-malaria drugs Wolf, Tumambac, & Villalobos, 2003.
3. Antileishmanial and Antitubercular Properties
Carmo et al. (2011) explored the potential of this compound derivatives in medical applications, particularly focusing on their antituberculosis and antileishmanial activities. Their research involved synthesizing a series of 4-amino-7-chloroquinoline derivatives, further highlighting the broad spectrum of biological activities that compounds derived from this compound can possess Carmo et al., 2011.
4. Inclusion in Supramolecular Chemistry
Ashmore et al. (2006) discussed the inclusion properties of compounds derived from this compound in supramolecular chemistry. They noted the unique crystal structures and intermolecular assemblies formed by these compounds, which can have implications in the design of new materials and molecular recognition processes Ashmore, Bishop, Craig, & Scudder, 2006.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Quinoline and its derivatives, including 4,7-Dichloro-3-iodoquinoline, have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, with many articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Future research may focus on developing new synthesis protocols and investigating new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
Propiedades
IUPAC Name |
4,7-dichloro-3-iodoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2IN/c10-5-1-2-6-8(3-5)13-4-7(12)9(6)11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCUQJSFUVCSBQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C=C1Cl)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30500467 | |
| Record name | 4,7-Dichloro-3-iodoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30500467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70237-22-8 | |
| Record name | 4,7-Dichloro-3-iodoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30500467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Phenyl-2-[(propan-2-yl)amino]ethan-1-one](/img/structure/B1610404.png)
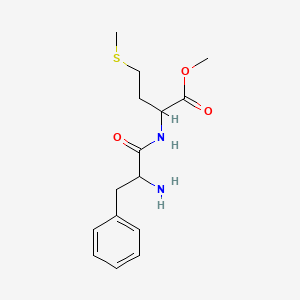
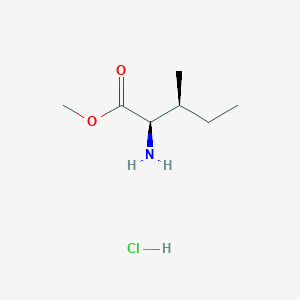
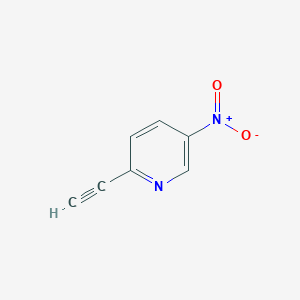
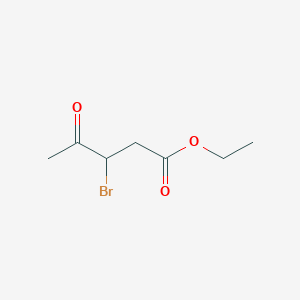
![2-(Benzo[b]thiophen-5-yl)-1,3-dioxolane](/img/structure/B1610411.png)
